N-1,3-Benzodioxol-5-yl-4-methyl-5-phenyl-3-isothiazolamine1,1-Dioxide
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Overview
Description
N-1,3-Benzodioxol-5-yl-4-methyl-5-phenyl-3-isothiazolamine1,1-Dioxide is a complex organic compound that features a unique combination of benzodioxole, phenyl, and isothiazolamine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-Benzodioxol-5-yl-4-methyl-5-phenyl-3-isothiazolamine1,1-Dioxide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further functionalized to introduce the phenyl and isothiazolamine groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the alkylation and reduction steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-1,3-Benzodioxol-5-yl-4-methyl-5-phenyl-3-isothiazolamine1,1-Dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety could yield a carboxylic acid derivative, while reduction of the isothiazolamine group could produce an amine.
Scientific Research Applications
N-1,3-Benzodioxol-5-yl-4-methyl-5-phenyl-3-isothiazolamine1,1-Dioxide has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Medicine: The compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-1,3-Benzodioxol-5-yl-4-methyl-5-phenyl-3-isothiazolamine1,1-Dioxide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the benzodioxole moiety may interact with enzymes involved in oxidative stress, while the isothiazolamine group could modulate signaling pathways related to inflammation .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety and has been studied for its potential biological activity.
1,3-Benzodioxole: A simpler compound that forms the core structure of N-1,3-Benzodioxol-5-yl-4-methyl-5-phenyl-3-isothiazolamine1,1-Dioxide.
2-Propenal, 3-(1,3-benzodioxol-5-yl):
Uniqueness
This compound is unique due to its combination of benzodioxole, phenyl, and isothiazolamine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14N2O4S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-methyl-1,1-dioxo-5-phenyl-1,2-thiazol-3-amine |
InChI |
InChI=1S/C17H14N2O4S/c1-11-16(12-5-3-2-4-6-12)24(20,21)19-17(11)18-13-7-8-14-15(9-13)23-10-22-14/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
FDQIMQZMOMSFHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(S(=O)(=O)N=C1NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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